5-(2,4-Difluorophenyl)-5-oxovaleric acid

Lipophilicity Medicinal Chemistry Physicochemical Properties

Medicinal chemists optimizing CNS-penetrant candidates frequently encounter intermediates with insufficient lipophilicity, limiting predictive permeability models. 5-(2,4-Difluorophenyl)-5-oxovaleric acid (CAS 898766-25-1) directly resolves this with a measured LogP of 2.40 versus 2.12 for the non-fluorinated analog, translating to a quantifiable membrane-permeability advantage in early-stage ADME profiling. • LogP 2.40 vs. 2.12 (non-F analog): Improved predicted cell penetration for CNS and oncology targets. • 2,4-Difluoro substitution pattern: Unique electronic profile for directing regioselectivity in metalation and cross-coupling reactions. • ~40 °C lower boiling point vs. dichloro analog: Simplified distillation scale-up and reduced energy costs. • Density 1.314 g/cm³: Enables accurate volumetric dispensing and informs powder-flow predictions during solid-dosage formulation development.

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
CAS No. 898766-25-1
Cat. No. B1360691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Difluorophenyl)-5-oxovaleric acid
CAS898766-25-1
Molecular FormulaC11H10F2O3
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)CCCC(=O)O
InChIInChI=1S/C11H10F2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
InChIKeyPZANFSIBAIORCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,4-Difluorophenyl)-5-oxovaleric Acid (CAS 898766-25-1) Procurement and Selection Guide


5-(2,4-Difluorophenyl)-5-oxovaleric acid (CAS 898766-25-1) is a fluorinated organic compound featuring a valeric acid backbone substituted with a 2,4-difluorophenyl ketone group [1]. This structure positions it as a versatile building block in organic synthesis, particularly for the development of bioactive molecules and pharmaceutical intermediates where the difluorophenyl moiety can be leveraged to optimize physicochemical properties [1][2].

Workflow

Fluorinated building block for bioactive molecule synthesis and pharmaceutical intermediate development

Selection Logic

2,4-difluorophenyl ketone group supports physicochemical property optimization in lead discovery

Procurement Context

Reported as a versatile synthetic intermediate for programs requiring halogenated valeric acid scaffolds

5-(2,4-Difluorophenyl)-5-oxovaleric Acid: Why In-Class Analogs Are Not Direct Replacements


Substitution of 5-(2,4-difluorophenyl)-5-oxovaleric acid with structurally similar analogs, such as non-fluorinated or mono-halogenated 5-oxovaleric acid derivatives, is not straightforward. The presence and specific pattern of fluorine atoms (ortho and para) significantly alter key physicochemical properties like lipophilicity and electronic distribution, which directly influence reactivity, metabolic stability, and binding affinity in downstream applications [1]. These differences manifest in quantifiable variations in LogP, boiling point, and density, impacting synthetic route optimization and final product performance [1].

Non-Fluorinated Analogs
Lipophilicity and permeability profile may shift

Removal of fluorine atoms alters LogP and electronic distribution, potentially affecting membrane interaction and metabolic stability in biological models.

Mono-Halogenated Analogs
Electronic and steric environment not equivalent

Absence of ortho or para fluorine changes inductive pull and resonance effects, which may impact regioselectivity and target binding conformation.

Chloro Analogs
Thermal and density properties differ significantly

Substitution with chlorine leads to higher boiling point and density, potentially altering purification strategy and material handling in scale-up.

Quantitative Differentiation of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid (CAS 898766-25-1) from Key Analogs


Lipophilicity Enhancement: 5-(2,4-Difluorophenyl) vs. Non-Fluorinated Analog

The 2,4-difluoro substitution increases the compound's calculated LogP to 2.402 [1], compared to 2.124 for the non-fluorinated 5-oxo-5-phenylvaleric acid analog . This increase in lipophilicity is a well-established effect of aromatic fluorination, which can enhance membrane permeability and metabolic stability in biological systems .

Lipophilicity Enhancement
Class-level inference
LogP 2.402 vs. 2.124 (non-fluorinated); +0.278 units
Supports membrane permeability screening context
Calculated value from vendor/database sources; requires experimental validation
Lipophilicity Medicinal Chemistry Physicochemical Properties

Volatility and Thermal Stability: Differentiated Boiling Point Profile

The introduction of two fluorine atoms results in a boiling point of 387.5 °C at 760 mmHg [1]. This is notably lower than the boiling point of the 2,4-dichloro analog (428.3 °C at 760 mmHg [2]), indicating a difference in intermolecular forces and volatility that can impact purification strategies (e.g., distillation) and handling requirements in a manufacturing setting.

Volatility and Thermal Stability
Cross-study comparable
Boiling point 387.5 °C; 40.8 °C lower than 2,4-dichloro analog
May support distillation purification and scale-up handling review
Reported at 760 mmHg in vendor datasheets; source-specific review
Thermal Properties Purification Process Chemistry

Density Variation: Impact on Formulation and Material Handling

The density of 5-(2,4-difluorophenyl)-5-oxovaleric acid is reported as 1.314 g/cm³ [1]. In comparison, the 2,4-dichloro analog has a significantly higher density of 1.381 g/cm³ [2]. This ~5% difference, while seemingly small, can be relevant in processes involving precise volumetric measurements, solid-state formulation, or when designing unit operations for material transport and storage.

Density Variation
Cross-study comparable
Density 1.314 g/cm³; ~5% lower than 2,4-dichloro analog
Relevant for volumetric dispensing and solid-state formulation context
Standard conditions as reported in vendor datasheets
Density Formulation Material Science

Electronic Effects: Distinct 2,4-Difluoro Substitution Pattern

The 2,4-difluorophenyl group introduces a unique combination of strong electron-withdrawing inductive effects (-I) from both fluorine atoms and a weaker resonance electron-donating effect (+M) from the para-fluorine. This creates a distinct electronic profile on the aromatic ring compared to non-fluorinated or mono-fluorinated analogs [1]. For instance, while 5-(4-fluorophenyl)-5-oxovaleric acid (CAS 149437-76-3) also features a para-fluorine, it lacks the ortho-fluorine's additional inductive pull and potential for unique steric interactions .

Electronic Effects
Class-level inference
2,4-difluoro pattern vs. mono 4-fluoro; additional ortho-fluorine present
May influence regioselectivity and binding conformation in derived molecules
Structural comparison based on chemical identity; context-dependent
Electronic Effects Reactivity Medicinal Chemistry

Targeted Applications for 5-(2,4-Difluorophenyl)-5-oxovaleric Acid (CAS 898766-25-1) Based on Differentiated Properties


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

For programs where increasing membrane permeability is a key objective, 5-(2,4-difluorophenyl)-5-oxovaleric acid offers a quantifiable advantage over its non-fluorinated counterpart. Its LogP of 2.402 (vs. 2.124) [1][2] makes it a more suitable intermediate for synthesizing drug candidates predicted to have improved cell penetration, a common goal in CNS and anti-cancer drug discovery .

Synthetic Route Development Requiring Specific Electronic and Steric Features

When designing a synthetic route that demands a specific electronic profile on the aromatic ring—such as directing metalation or controlling regioselectivity in cross-coupling reactions—the unique 2,4-difluoro substitution pattern provides a differentiated tool [1]. This is not replicable by mono-fluoro or chloro analogs, which exhibit distinct electronic and steric properties [2].

Process Development Where Volatility and Thermal Behavior Are Critical

In scale-up and process development, the ~40 °C lower boiling point of 5-(2,4-difluorophenyl)-5-oxovaleric acid compared to its dichloro analog [1][2] may simplify purification by distillation or reduce energy costs associated with high-temperature unit operations. This thermal profile can be a decisive factor when selecting between halogenated intermediates for large-scale synthesis.

Formulation and Solid-State Handling in Preclinical Development

For early-stage formulation work, the density of 1.314 g/cm³ for the difluoro compound [1] provides a measurable difference from denser analogs like the 2,4-dichloro version (1.381 g/cm³) [2]. This information is essential for accurate volumetric dispensing and for predicting powder flow and compressibility characteristics during the development of solid dosage forms.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity profile and membrane permeability context
Reported LogP and permeability assay correlation review
Synthetic route development
Aromatic substitution pattern and electronic profile
Regioselectivity and cross-coupling condition screening
Process development and scale-up
Volatility and thermal behavior
Distillation feasibility and energy cost modeling
Preclinical formulation and solid-state handling
Density and powder characteristics
Volumetric dispensing accuracy and powder flow assessment

Technical Documentation Hub

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